molecular formula C28H23NO4S B11476057 5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11476057
M. Wt: 469.6 g/mol
InChI Key: TVNYBMSXLXWITL-UHFFFAOYSA-N
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Description

5-OXO-3-PHENYL-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound featuring a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-3-PHENYL-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-OXO-3-PHENYL-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

5-OXO-3-PHENYL-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and potential biological effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for 5-OXO-3-PHENYL-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives:

    Thienopyridine Derivatives: Other thienopyridine derivatives with different substituents can be compared to highlight the unique features of 5-OXO-3-PHENYL-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID.

Uniqueness

The uniqueness of 5-OXO-3-PHENYL-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C28H23NO4S

Molecular Weight

469.6 g/mol

IUPAC Name

5-oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C28H23NO4S/c30-23-17-22(19-11-13-21(14-12-19)33-16-15-18-7-3-1-4-8-18)26-25(29-23)24(27(34-26)28(31)32)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,30)(H,31,32)

InChI Key

TVNYBMSXLXWITL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=C(C=C4)OCCC5=CC=CC=C5

Origin of Product

United States

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